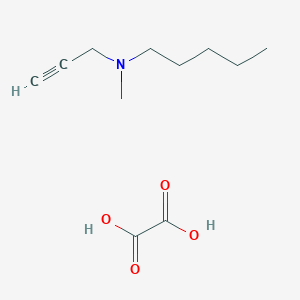
N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid
Description
N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid is a chemical compound with the molecular formula C9H15NO2 It is a derivative of pentanamine, where the nitrogen atom is substituted with a methyl group and a 2-propynyl group The compound is paired with ethanedioate (oxalate) in a 1:1 ratio
Properties
CAS No. |
143347-31-3 |
|---|---|
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid |
InChI |
InChI=1S/C9H17N.C2H2O4/c1-4-6-7-9-10(3)8-5-2;3-1(4)2(5)6/h2H,4,6-9H2,1,3H3;(H,3,4)(H,5,6) |
InChI Key |
QLAPBGOWPAREKM-UHFFFAOYSA-N |
SMILES |
CCCCCN(C)CC#C.C(=O)(C(=O)O)O |
Canonical SMILES |
CCCCCN(C)CC#C.C(=O)(C(=O)O)O |
Other CAS No. |
143347-31-3 |
Synonyms |
1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid typically involves the alkylation of N-methylpentanamine with propargyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The product is then reacted with oxalic acid to form the ethanedioate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions such as temperature, pressure, and pH, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. The propargyl group may play a role in the compound’s reactivity, enabling it to form covalent bonds with specific amino acid residues in proteins, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-propyl-1-pentanamine: Similar structure but lacks the propargyl group.
1-Pentanamine, N-methyl-: Similar structure but lacks both the propargyl group and the ethanedioate salt.
Uniqueness
N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid is unique due to the presence of the propargyl group, which imparts distinct chemical reactivity and potential biological activity. The ethanedioate salt form also enhances its solubility and stability, making it suitable for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


